molecular formula C8H3BrClF3IN B13680791 N-(5-Bromo-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride

N-(5-Bromo-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B13680791
M. Wt: 412.37 g/mol
InChI Key: IXRZDHIMHBZNIV-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride is a complex organic compound characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like tetrahydrofuran and reagents such as tert-butylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different halogens or functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(5-Bromo-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoroacetimidoyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine and iodine atoms may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-2-iodophenyl)-6-chloro-5-propyl-4-pyrimidinamine
  • (5-Bromo-2-iodophenyl)methanol
  • (5-Bromo-2-iodophenyl)methanamine

Uniqueness

N-(5-Bromo-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

Molecular Formula

C8H3BrClF3IN

Molecular Weight

412.37 g/mol

IUPAC Name

N-(5-bromo-2-iodophenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C8H3BrClF3IN/c9-4-1-2-5(14)6(3-4)15-7(10)8(11,12)13/h1-3H

InChI Key

IXRZDHIMHBZNIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N=C(C(F)(F)F)Cl)I

Origin of Product

United States

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